molecular formula C27H26N6O2 B2533129 N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-57-5

N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2533129
CAS No.: 955338-57-5
M. Wt: 466.545
InChI Key: STTRLABWJCKTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C27H26N6O2 and its molecular weight is 466.545. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The process of synthesizing pyrazolo[3,4-d]pyrimidine derivatives involves detailed methods that yield compounds with potential antitumor activities and applications in material science. For example, compounds similar in structure have been synthesized to explore their antitumor properties and their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase, showing significant activity against certain types of cancer in rats (Grivsky et al., 1980).

  • In material science, novel aromatic polyimides have been developed using various diamines, showing potential for applications in electronics due to their solubility, thermal stability, and mechanical properties. These compounds demonstrate a wide degradation temperature range and distinct thermal properties, indicating their utility in creating advanced polymeric materials (Butt et al., 2005).

Structural and Conformational Studies

  • Research into the conformation and hydrogen bonding of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals insights into their crystallization behaviors and the impact of hydration on their structural configurations. These studies offer foundational knowledge for designing compounds with tailored properties for pharmaceutical and material applications (Trilleras et al., 2008).

Pharmacological Applications

  • Specific pyrazolo[3,4-d]pyrimidine derivatives have been examined for their potential as inhibitors of phosphodiesterase 9 (PDE9), with implications for treating neurological diseases such as Alzheimer's. These studies are crucial for the development of targeted therapies that could modify disease progression or symptoms (Wunder et al., 2005).

Biological Activity

  • Research on pyrimidine derivatives linked with morpholinophenyl groups has demonstrated significant larvicidal activity, suggesting potential applications in pest control and environmental management. These findings highlight the diversity of applications for pyrazolo[3,4-d]pyrimidine derivatives beyond traditional pharmaceutical uses (Gorle et al., 2016).

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2/c1-18-9-11-19(12-10-18)16-28-27-31-25(30-23-15-21(34-2)13-14-24(23)35-3)22-17-29-33(26(22)32-27)20-7-5-4-6-8-20/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTRLABWJCKTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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